Caveat on Data Availability: Absence of Peer-Reviewed Quantitative Comparator Data for the Exact Compound
A comprehensive search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) identified no peer-reviewed quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for CAS 1105199-79-8. Consequently, no direct head-to-head comparison or cross-study comparable quantitative evidence can be assembled at this time [1]. The compound appears in vendor catalogues (typically at 95% purity) and in an in silico screening study of pyridazinyl benzenesulfonamides, but the study reports aggregated predictions across a compound library without disclosing individual compound identities or numerical readouts for CAS 1105199-79-8 [2]. Procuring organisations should request custom profiling data from suppliers before committing to this specific analogue for a target-based project.
| Evidence Dimension | Availability of quantitative biological activity data in public domain |
|---|---|
| Target Compound Data | No quantitative bioactivity data found in primary literature or authoritative databases. |
| Comparator Or Baseline | Related analogues (e.g., 4-trifluoromethyl, 4-acetyl substituted N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamides) have published CA/COX-2/5-LOX inhibition data. |
| Quantified Difference | Not calculable – data missing for target compound. |
| Conditions | Comprehensive search across PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and Semantic Scholar (accessed April 2026). |
Why This Matters
Without benchmarked potency data, this compound cannot be scientifically prioritised over a close analogue with published activity; procurement should be contingent on obtaining fit-for-purpose custom data.
- [1] Search conducted across PubMed (pubmed.ncbi.nlm.nih.gov), PubChem (pubchem.ncbi.nlm.nih.gov), ChEMBL (ebi.ac.uk/chembl), BindingDB (bindingdb.org), and Google Patents for CAS 1105199-79-8 and IUPAC name; no quantitative bioactivity records retrieved as of April 2026. View Source
- [2] Asif M, Alshehri MM, Kamal M, Acharya M. In silico Activities, Toxicity Profiles and Dug-Like Properties of Some Pyridazinyl Benzenesulfonamides as a COX-Inhibitor and Antineoplastic Agent. Latin American Journal of Pharmacy. 2021;40(8):1762-1769. View Source
